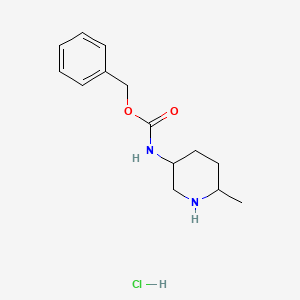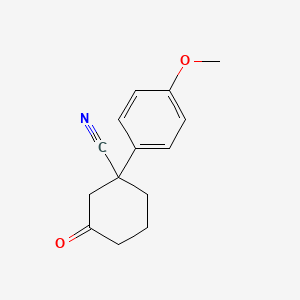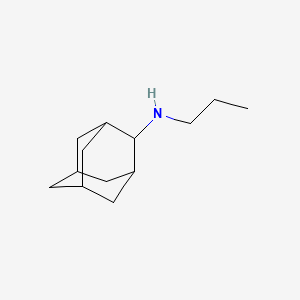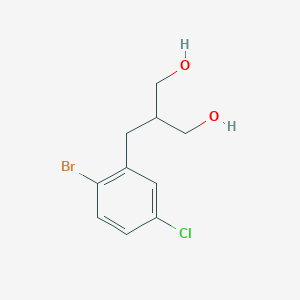
2-(2-Bromo-5-chlorobenzyl)propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromo-5-chlorobenzyl)propane-1,3-diol is an organic compound characterized by the presence of bromine and chlorine atoms attached to a benzyl group, which is further connected to a propane-1,3-diol backbone
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane by a nitroaldol reaction . The reaction conditions often include the use of bromine and a suitable solvent, with careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 2-(2-Bromo-5-chlorobenzyl)propane-1,3-diol may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(2-Bromo-5-chlorobenzyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine and chlorine substituents to hydrogen, yielding a less halogenated product.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or benzoic acid derivatives, while reduction can produce less halogenated benzyl alcohols.
科学的研究の応用
2-(2-Bromo-5-chlorobenzyl)propane-1,3-diol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s antimicrobial properties make it useful in developing new antibiotics and studying microbial resistance.
Industry: It is used in the formulation of preservatives, disinfectants, and other industrial chemicals due to its stability and reactivity.
作用機序
The mechanism by which 2-(2-Bromo-5-chlorobenzyl)propane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins, altering their function and leading to antimicrobial or other biological activities. The compound’s diol moiety may also participate in hydrogen bonding and other interactions that influence its overall activity.
類似化合物との比較
Similar Compounds
2-((2-Bromo-5-chlorobenzyl)amino)propane-1,3-diol: This compound has an amino group instead of a hydroxyl group, which can significantly alter its reactivity and applications.
2-Bromo-1,3-propanediol: Lacks the chlorobenzyl group, making it less complex and potentially less versatile.
Uniqueness
2-(2-Bromo-5-chlorobenzyl)propane-1,3-diol is unique due to the presence of both bromine and chlorine atoms on the benzyl group, combined with the propane-1,3-diol backbone. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
特性
分子式 |
C10H12BrClO2 |
|---|---|
分子量 |
279.56 g/mol |
IUPAC名 |
2-[(2-bromo-5-chlorophenyl)methyl]propane-1,3-diol |
InChI |
InChI=1S/C10H12BrClO2/c11-10-2-1-9(12)4-8(10)3-7(5-13)6-14/h1-2,4,7,13-14H,3,5-6H2 |
InChIキー |
YRUZQNWBFYWJFX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)CC(CO)CO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


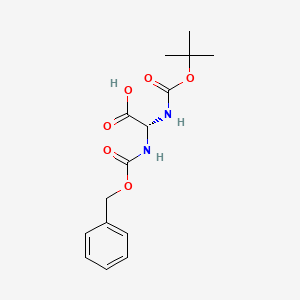
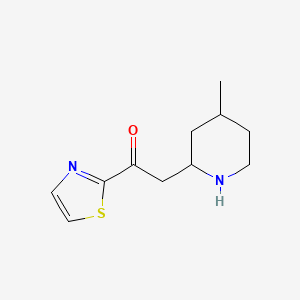

![Ethyl 2-(2-([1,1'-biphenyl]-4-ylamino)thiazol-5-yl)acetate](/img/structure/B13084894.png)

![7,8-Dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13084905.png)
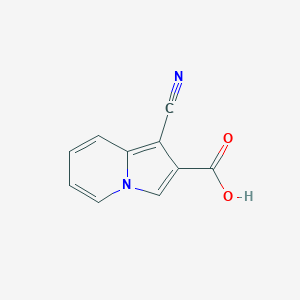
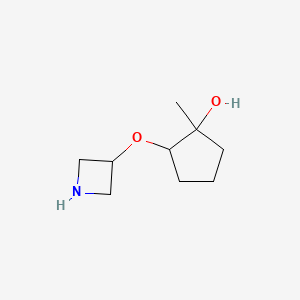
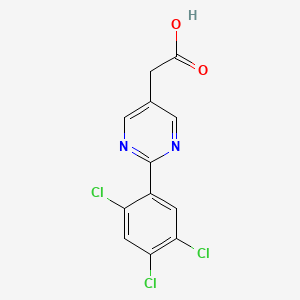
![2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B13084936.png)
![3-Methoxyspiro[3.3]heptane-1-thiol](/img/structure/B13084941.png)
